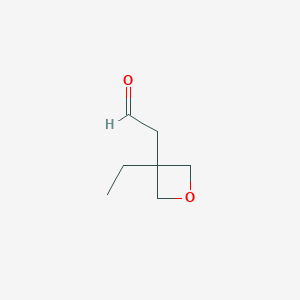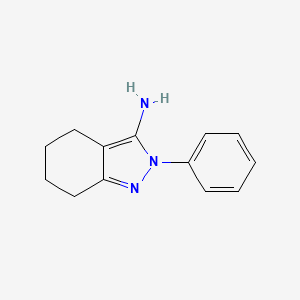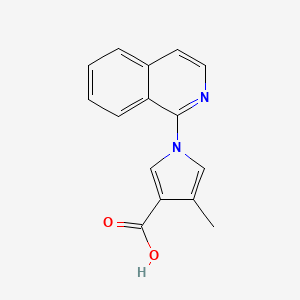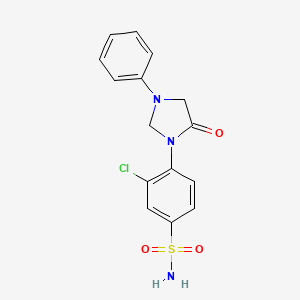
3-chloro-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide
描述
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidizolidinone ring substituted with a phenyl group and a chlorosulfamoylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- typically involves the following steps:
Formation of Imidizolidinone Ring: The imidizolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Substitution with Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the imidizolidinone intermediate.
Introduction of Chlorosulfamoylphenyl Group: The chlorosulfamoylphenyl group is added via a sulfonation reaction, where the imidizolidinone intermediate reacts with chlorosulfonic acid or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the phenyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, chlorosulfonic acid, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA: Modifying DNA structure or function, leading to changes in gene expression.
Modulating Receptor Activity: Affecting the activity of cell surface receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-(o-fluorophenyl)
- 5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-(p-methylphenyl)
- 5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-(m-nitrophenyl)
Uniqueness
5-Imidizolidinone, 1-(o-chloro-p-sulfamoylphenyl)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
53297-79-3 |
|---|---|
分子式 |
C15H14ClN3O3S |
分子量 |
351.8 g/mol |
IUPAC 名称 |
3-chloro-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14ClN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,21,22) |
InChI 键 |
RDRUUAYFDUPERA-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

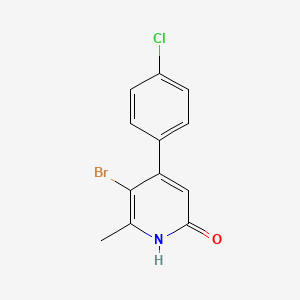
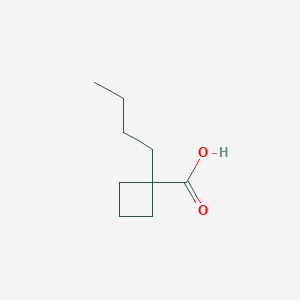
![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-](/img/structure/B8688975.png)
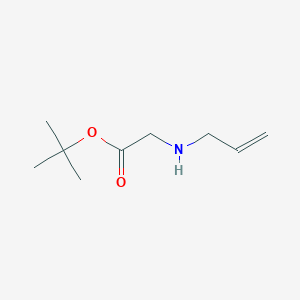
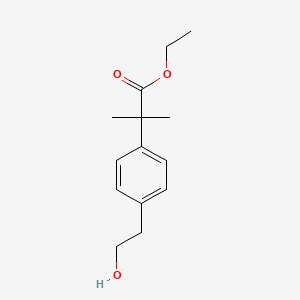


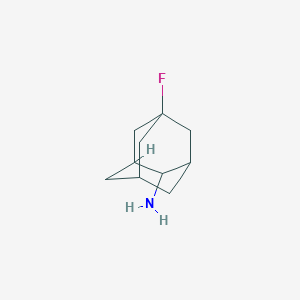
![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)
![tert-Butyl spiro[2.5]octan-6-ylcarbamate](/img/structure/B8689031.png)
